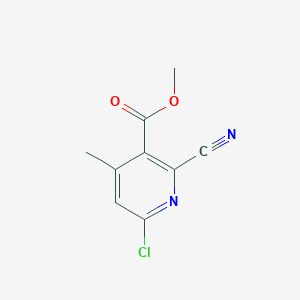

Methyl 6-chloro-2-cyano-4-methylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

methyl 6-chloro-2-cyano-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-3-7(10)12-6(4-11)8(5)9(13)14-2/h3H,1-2H3 |

InChI Key |

NXFUTZWKFWFKSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)C#N)Cl |

Origin of Product |

United States |

The Chemical Profile of Methyl 6 Chloro 2 Cyano 4 Methylnicotinate

While the broader classes of halogenated and cyano-substituted nicotinates are subjects of extensive research, specific, detailed academic studies and experimental data for Methyl 6-chloro-2-cyano-4-methylnicotinate are not widely available in peer-reviewed literature. This compound is a highly substituted pyridine (B92270) derivative, and its chemical identity can be precisely defined by its structure.

Based on its name, the structural characteristics and basic chemical properties can be determined.

Interactive Table: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 6-chloro-2-cyano-4-methylpyridine-3-carboxylate |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(N=C1Cl)C#N)C |

| CAS Number | Not assigned / Not found in major databases |

This molecule is the methyl ester of 2-chloro-6-cyano-4-methylnicotinic acid (CAS 918144-16-8). The parent acid is known in chemical research as a building block for the synthesis of more complex molecules. Derivatives of this acid are being explored for potential therapeutic uses, including in the development of antimicrobial and antitumor agents.

The synthesis of this compound would typically be achieved through a standard esterification reaction of its carboxylic acid precursor, 2-chloro-6-cyano-4-methylnicotinic acid, with methanol (B129727) in the presence of an acid catalyst. The reactivity of the final compound would be influenced by its multiple functional groups: the chloro, cyano, and methyl ester substituents on the pyridine ring, making it a potentially versatile intermediate for further chemical synthesis.

Synthetic Methodologies for this compound and Closely Related Analogues

The synthesis of polysubstituted pyridine derivatives such as this compound is a complex process that involves the strategic construction of the pyridine core and the sequential introduction of various functional groups. The methodologies employed are diverse, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This article delves into the key synthetic strategies for assembling this and structurally similar compounds.

Chemical Reactivity and Transformational Studies of Methyl 6 Chloro 2 Cyano 4 Methylnicotinate Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on Chlorinated Nicotinates

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient halogenated pyridines. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as nitro or cyano, ortho or para to the leaving group, is crucial as they stabilize this intermediate through resonance, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In pyridine (B92270) rings with multiple halogen substituents, the regioselectivity of SNAr reactions is a critical consideration. The substitution pattern is governed by the electronic activation provided by other ring substituents. For instance, in the case of 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position can direct the incoming nucleophile to either the 2- or 6-position. researchgate.net Strongly electron-withdrawing groups like cyano or trifluoromethyl at the 3-position tend to favor substitution at the 6-position. Conversely, groups like carboxylates or amides at the same position direct the nucleophile to the 2-position. researchgate.net

For a molecule like Methyl 6-chloro-2-cyano-4-methylnicotinate, the chlorine at the 6-position is para to the strongly electron-withdrawing cyano group at the 2-position (relative to the ring nitrogen) and ortho to the methyl ester at the 3-position. This electronic arrangement strongly activates the C6 position for nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride, allowing for the introduction of diverse functionalities.

The table below illustrates the regioselective outcomes in SNAr reactions with various nucleophiles on analogous chlorinated nicotinates.

| Chlorinated Nicotinate (B505614) Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| Methyl 2,6-dichloronicotinate | Phenol | Methyl 6-chloro-2-phenoxynicotinate | DABCO, Toluene, Reflux |

| 2,6-dichloro-3-cyanopyridine | 1-Methylpiperazine | 2-chloro-6-(4-methylpiperazin-1-yl)-3-cyanopyridine (Major) | Acetonitrile (B52724) |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | 6-chloro-2-(4-methylpiperazin-1-yl)nicotinate (Major) | Acetonitrile |

| Methyl 6-chloro-4-methylnicotinate | Pyrrolidine | Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate | K₂CO₃, DMF |

The substituents on the pyridine ring profoundly influence its susceptibility to nucleophilic attack.

Cyano Group (at C2): The cyano group is a potent electron-withdrawing group through both induction and resonance. Its presence significantly lowers the electron density of the pyridine ring, making it more electrophilic and thus more reactive towards nucleophiles. researchgate.netnih.gov Studies on N-methylpyridinium ions have shown that 2-cyano and 4-cyano substituents can increase reactivity by as much as 50-fold compared to halogen substituents alone. researchgate.netnih.gov This activating effect is most pronounced at the ortho and para positions. In this compound, the C6 position is para to the C2-cyano group, leading to substantial activation for SNAr.

Methyl Group (at C4): The methyl group is an electron-donating group via induction and hyperconjugation. Typically, electron-donating groups decrease the rate of SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. However, its position at C4 is meta to the C6 reaction center, so its deactivating electronic effect is somewhat attenuated. Steric hindrance from the methyl group is minimal for an attack at the C6 position.

The combined electronic effects of the strongly activating cyano group and the weakly deactivating methyl group, along with the activation from the ester group and the ring nitrogen, render the C6 position of this compound highly susceptible to nucleophilic displacement.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond SNAr, the chloro-substituent on the nicotinate ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. rsc.org Halogenated pyridines are excellent substrates for these transformations, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. For a substrate like Methyl 6-chloro-4-methylnicotinate, the C-Cl bond can be activated by a palladium(0) catalyst to form an organopalladium intermediate, which then reacts with a suitable coupling partner.

Regioselectivity can be a challenge with dihalogenated pyridines, but it can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in the Suzuki coupling of 2,6-dichloronicotinamide, chelation of the palladium catalyst to the amide group directed the coupling to the C2 position. nih.gov In the case of the target mono-chlorinated compound, this issue of regioselectivity is absent.

The table below summarizes various palladium-catalyzed cross-coupling reactions applicable to halogenated pyridines.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Bond Formed | Example Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or PXPd2 | C-C (Aryl) | 6-Aryl-2-cyano-4-methylnicotinate |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Alkenyl) | 6-Vinyl-2-cyano-4-methylnicotinate |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | 6-Alkynyl-2-cyano-4-methylnicotinate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Biarylphosphine ligand | C-N | 6-Amino-2-cyano-4-methylnicotinate |

| Cyanation | NaCN or KCN | Pd(PPh₃)₄ | C-CN | 2,6-Dicyano-4-methylnicotinate |

Radical-mediated reactions offer complementary strategies for pyridine functionalization. nih.gov While classical Minisci reactions typically occur under strongly acidic conditions and target protonated pyridines, newer methods operate under milder conditions. acs.org One strategy involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals, which can then couple with other radical species. acs.org This approach can provide distinct regioselectivity compared to traditional methods.

Another approach involves a dearomatization-rearomatization process, which allows for highly regioselective meta-C-H functionalization of pyridines with various radical precursors for trifluoromethylation, halogenation, and nitration. researchgate.net Although these methods typically functionalize C-H bonds, they highlight the diverse reactivity of the pyridine core and offer potential for further derivatization of the nicotinate scaffold after initial transformations.

Functional Group Interconversions of the Nicotinate Core

The ester and cyano functional groups present on the this compound core are amenable to a variety of standard organic transformations, further expanding the synthetic utility of the molecule. fiveable.mesolubilityofthings.com

Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be activated and coupled with amines to form amides (e.g., using coupling agents like HATU or EDC) or converted to an acyl chloride for further reactions. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol, (6-chloro-2-cyano-4-methylpyridin-3-yl)methanol.

Cyano Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under harsh acidic or basic conditions to a carboxylic acid, or more selectively to a primary amide using controlled hydration, for example, with acid and hydrogen peroxide. Reduction of the nitrile to a primary amine (aminomethyl group) can be achieved through catalytic hydrogenation (e.g., H₂, Raney Nickel) or with chemical reducing agents like LiAlH₄.

These interconversions allow for the strategic modification of the electronic and steric properties of the molecule, enabling the synthesis of a broad array of complex pyridine derivatives from a common intermediate.

Reactivity of the Cyano Group in Derivatization

The cyano group at the 2-position of the pyridine ring is a key functional handle for further molecular elaboration. Its reactivity is characterized by susceptibility to nucleophilic attack and its ability to be transformed into other important functional groups.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of a nitrile is a fundamental transformation. In the case of 2-cyanopyridine (B140075) derivatives, this reaction can be catalyzed by either acid or base. The initial product of hydrolysis is the corresponding 2-carboxamide (B11827560) (picolinamide) derivative. Under more forcing conditions, the amide can be further hydrolyzed to the 2-carboxylic acid (picolinic acid). nih.gov Enzymatic methods, employing nitrile hydratases, offer a mild and selective route to convert 2-cyanopyridines to their corresponding amides, often with high efficiency and purity. thieme-connect.de

Table 2: Hydrolysis of 2-Cyanopyridine Analogues

| Starting Material Analogue | Conditions | Intermediate Product | Final Product |

| 2-Cyanopyridine | H₂O, H⁺ or OH⁻ | Picolinamide | Picolinic Acid |

| 3-Cyanopyridine | Nitrile Hydratase | Nicotinamide | Nicotinic Acid |

Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction significantly alters the electronic and steric properties of the molecule, providing a pathway to a different class of derivatives.

Other Transformations: The electron-withdrawing nature of the cyano group also influences the reactivity of the pyridine ring itself. While specific studies on this compound are limited, the cyano group in analogous systems can participate in cycloaddition reactions and can direct metallation at adjacent positions, allowing for the introduction of other substituents.

Modifications and Substitutions on the Pyridine Nitrogen

The pyridine nitrogen atom, with its lone pair of electrons, is a site for electrophilic attack, allowing for modifications such as N-oxidation and N-alkylation. These transformations can significantly impact the electronic properties and biological activity of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. The N-O bond can activate the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic attack.

N-Alkylation: Direct alkylation of the pyridine nitrogen can be achieved using alkyl halides. In the context of related chloro-substituted nitrogen heterocycles like 6-chloropurines, N-alkylation has been shown to be a feasible transformation. chemicalbook.com For pyridine derivatives, the reaction with alkylating agents can lead to the formation of pyridinium salts. The reactivity can be influenced by the steric and electronic nature of the substituents on the pyridine ring.

It is important to note that for a molecule like this compound, the presence of multiple functional groups can lead to competing reactions. The specific reaction conditions, including the choice of reagents, solvent, and temperature, will determine the regioselectivity and the final product distribution. Further research on this specific molecule is needed to fully elucidate the interplay of its reactive sites and to harness its full potential as a synthetic building block.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and reactivity of Methyl 6-chloro-2-cyano-4-methylnicotinate. These studies, often employing methods like B3LYP with a 6-311++G(d,p) basis set, provide a detailed picture of the molecule's geometry and electronic properties.

The presence of various substituents on the pyridine (B92270) ring, including chloro, cyano, methyl, and methyl ester groups, significantly influences the electronic distribution and geometry of the molecule. DFT calculations have shown that electron-donating and electron-withdrawing groups alter the electronic properties of the pyridine ring system. For instance, the chloro and cyano groups, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment that dictates the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Predicted based on analogous compounds)

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.9 eV |

| Ionization Potential | 7.5 eV |

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships

Molecular modeling and docking studies are instrumental in understanding the structure-reactivity relationships of this compound, particularly in the context of its potential biological activity. These computational techniques allow for the visualization of the three-dimensional structure of the molecule and its interaction with biological targets.

By analyzing the molecular electrostatic potential (MEP) surface, researchers can identify the electron-rich and electron-deficient regions of the molecule. This is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to receptor sites. For instance, in similar chloro-substituted pyridine derivatives, the chlorine atom can act as an electrophilic site, participating in halogen bonding.

Molecular docking simulations with various enzymes or receptors can predict the binding affinity and mode of interaction. These studies on analogous nicotinic acid derivatives have shown that specific substitutions on the pyridine ring can enhance or diminish binding to target proteins. The insights gained from these simulations are invaluable for the rational design of new molecules with desired biological activities.

Mechanistic Elucidation through Computational Simulations

Computational simulations, particularly those employing molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These simulations can model the dynamic behavior of the molecule and map out the energy landscape of a reaction pathway.

For example, simulations can be used to study the reaction mechanisms of nucleophilic substitution at the chloro-substituted position or reactions involving the cyano group. By calculating the activation energies and identifying transition states, researchers can predict the feasibility and kinetics of various chemical transformations. Studies on similar cyanopyridine derivatives have utilized such simulations to understand their reactivity in complex chemical environments.

MD simulations can also provide insights into the behavior of the molecule in different solvent environments, which can significantly influence reaction rates and pathways. The ability to model these complex systems at an atomic level is crucial for understanding the underlying principles that govern the chemical behavior of this compound.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a valuable complement to experimental data. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict vibrational frequencies, which, after appropriate scaling, show good agreement with experimental IR and Raman spectra. dergipark.org.tr This allows for the assignment of specific vibrational modes to different functional groups within the molecule. Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, aiding in the interpretation of experimental NMR data. dergipark.org.tr

Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. For a molecule with rotatable bonds, such as the methyl ester group in this compound, multiple conformations may exist. Computational methods can be used to perform a potential energy surface scan to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape can influence its reactivity and interactions with other molecules. Studies on similar molecules have shown that even subtle changes in conformation can have a significant impact on their properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Based on analogous compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Cyano) | Stretching | 2230 |

| C=O (Ester) | Stretching | 1725 |

| C-Cl (Chloro) | Stretching | 750 |

| C-H (Methyl) | Stretching | 2950 |

| Pyridine Ring | Ring Stretching | 1580 |

Methyl 6 Chloro 2 Cyano 4 Methylnicotinate As a Synthetic Intermediate and Advanced Chemical Scaffold

Utilization in the Construction of Polyfunctionalized Pyridines

The structure of methyl 6-chloro-2-cyano-4-methylnicotinate offers multiple reaction sites for diversification, making it an excellent starting material for the synthesis of a wide array of polyfunctionalized pyridines. The reactivity of the chloro and cyano groups can be selectively exploited to introduce new functionalities onto the pyridine (B92270) ring.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for its displacement by a variety of nucleophiles. This includes amines, alcohols, and thiols, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether substituted nicotinates, respectively. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce carbon-carbon bonds at this position, thereby creating more complex pyridine derivatives.

The cyano group at the 2-position is also a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones. These transformations significantly expand the range of accessible polyfunctionalized pyridines.

The strategic combination of reactions at both the 6-chloro and 2-cyano positions allows for a high degree of control over the final structure of the substituted pyridine. This enables the synthesis of molecules with tailored electronic and steric properties for various applications.

| Functional Group | Position | Potential Transformations | Resulting Functional Group |

| Chloro | 6 | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thioether |

| Chloro | 6 | Palladium-Catalyzed Cross-Coupling | Alkyl, Aryl, Alkynyl |

| Cyano | 2 | Hydrolysis | Carboxylic Acid, Amide |

| Cyano | 2 | Reduction | Aminomethyl |

| Cyano | 2 | Reaction with Organometallics | Ketone |

Role in the Synthesis of Fused Heterocyclic Ring Systems

The presence of adjacent reactive functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic ring systems. Intramolecular cyclization reactions can be designed to construct bicyclic and polycyclic structures containing the pyridine ring.

A notable application of this compound is in the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives. These compounds have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of neurological and psychiatric disorders. researchgate.net In this context, the cyano and ester functionalities of this compound can serve as anchor points for the construction of the fused pyrrolone ring.

Furthermore, the 2-cyano group can participate in cyclization reactions with adjacent nucleophiles, which can be introduced at the 3-position via modification of the ester group. For instance, conversion of the methyl ester to a hydrazide, followed by introduction of a suitable electrophile, could set the stage for an intramolecular cyclization involving the cyano group to form fused pyrazolopyridines or other related heterocyclic systems. The chloro group can also be utilized in post-cyclization modifications to further functionalize the fused ring system.

| Fused Ring System | Synthetic Strategy | Key Reactions |

| Pyrrolo[3,4-b]pyridin-5-one | Construction of the pyrrolone ring using the cyano and ester groups | Amidation, Cyclization |

| Pyrazolopyridine | Intramolecular cyclization of a hydrazide derivative with the cyano group | Hydrazinolysis, Cyclization |

Development of Diverse Chemical Libraries Based on Nicotinate (B505614) Scaffolds

The multi-functional nature of this compound makes it an ideal starting point for the construction of diverse chemical libraries. By systematically varying the substituents at the different reactive sites, a large number of distinct molecules can be generated from this single scaffold. This approach, known as diversity-oriented synthesis, is a powerful tool for the exploration of chemical space and the discovery of new bioactive compounds.

A library of nicotinate derivatives can be created by performing a matrix of reactions on the chloro and cyano groups. For example, a set of amines can be reacted with the 6-chloro position, and for each of these products, the 2-cyano group can be subjected to a series of transformations (e.g., hydrolysis, reduction). This combinatorial approach can rapidly generate a large and diverse collection of molecules.

The development of such libraries is facilitated by modern high-throughput synthesis and purification techniques. The ability to generate a wide range of analogs from a common intermediate like this compound is highly valuable in the early stages of drug discovery and materials science research.

Contribution to Molecular Diversity in Drug Discovery Programs

Molecular diversity is a key factor in the success of drug discovery programs. By exploring a wide range of chemical structures, the probability of identifying a molecule with the desired biological activity is increased. Substituted nicotinate scaffolds are prevalent in many biologically active compounds and approved drugs, highlighting the importance of this structural motif in medicinal chemistry.

The use of this compound as a building block allows for the systematic exploration of the structure-activity relationships (SAR) of nicotinate-based compounds. The ability to readily modify the substituents at multiple positions on the pyridine ring enables medicinal chemists to fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile.

The fused heterocyclic systems that can be derived from this intermediate are also of significant interest in drug discovery. Fused pyridines are present in a wide range of pharmaceuticals with diverse therapeutic applications. Therefore, the contribution of this compound to the synthesis of novel fused heterocyclic scaffolds further enhances its value in the quest for new medicines. The molecular diversity generated from this versatile scaffold provides a rich source of new chemical entities for screening in various disease models.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (1H) NMR Spectroscopy for Structural Probing

Proton (¹H) NMR spectroscopy would be a primary technique for confirming the identity and structure of Methyl 6-chloro-2-cyano-4-methylnicotinate. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl ester group, the methyl group on the pyridine (B92270) ring, and the aromatic proton on the pyridine ring. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents (e.g., 3H for each methyl group). Spin-spin coupling patterns could also provide information about the connectivity of the atoms. However, no experimental ¹H NMR data for this specific compound has been reported in the searched sources.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would reveal the nature of each carbon atom (e.g., aromatic, carbonyl, methyl, cyano). This technique would be crucial for confirming the presence and position of all carbon-containing functional groups. As with ¹H NMR, no experimental ¹³C NMR data for this compound could be found.

Advanced NMR Techniques for Stereochemical Assignments

For complex molecules, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish detailed connectivity within the molecule. While this compound is not chiral and therefore has no stereoisomers, these techniques would be invaluable for definitively assigning the ¹H and ¹³C signals and confirming the substitution pattern on the pyridine ring. No studies employing these advanced techniques for the specified compound were identified.

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. This precision allows for the determination of its elemental formula. For this compound (C₉H₇ClN₂O₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. This is a critical step in the definitive identification of a newly synthesized compound. No published HRMS data for this molecule was located during the search.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. LC-MS would be the method of choice for assessing the purity of a this compound sample. The liquid chromatograph would separate the target compound from any impurities or by-products from a synthesis, and the mass spectrometer would provide molecular weight information for each separated component, allowing for their identification. This technique is also essential for quantifying the compound in complex mixtures. No specific LC-MS methods or results for the analysis of this compound are available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound," GC-MS provides a robust method for separation from other volatile components and definitive identification based on its mass spectrum.

The development of a GC-MS method would involve optimizing several parameters. The choice of the capillary column is critical for achieving good separation. Given the polar nature of the pyridine ring and the cyano and ester functional groups, a mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-17 or similar), is often suitable for the analysis of polar nitrogen-containing compounds like nicotine (B1678760) derivatives. researchgate.net The injector temperature would be set sufficiently high (e.g., 250 °C) to ensure complete volatilization of the analyte without thermal degradation. srce.hrnih.gov

The mass spectrometer serves as a highly specific detector. Following chromatographic separation, the compound is ionized, typically using electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragments for "this compound" would be expected to arise from the loss of the methoxy (B1213986) group (-OCH₃), the chloro substituent (-Cl), and cleavage of the pyridine ring. The mass spectrum of the related compound, methyl nicotinate (B505614), shows major peaks corresponding to the molecular ion and fragments from the loss of the ester group. nih.gov By operating the mass spectrometer in full scan mode, a complete mass spectrum can be obtained for structural confirmation. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and selectivity. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| GC Column | Mid-polarity (e.g., 50% Phenyl - 50% Methylpolysiloxane) | Provides good resolution for polar, nitrogen-containing aromatic compounds. researchgate.net |

| Injector Temperature | 250 °C | Ensures efficient vaporization without causing thermal decomposition. srce.hrnih.gov |

| Oven Program | Initial temp 60-70°C, ramped to 250-260°C | Allows for separation of volatile impurities before eluting the target compound. srce.hrfrontiersin.org |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |

| MS Detector Mode | Full Scan (for identification), SIM/MRM (for quantification) | Full scan provides structural information, while SIM/MRM offers higher sensitivity. nih.gov |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For "this compound," characteristic IR bands would confirm the presence of the cyano group, the ester, the aromatic pyridine ring, and the chloro- and methyl-substituents.

The most prominent and diagnostically useful band would be the C≡N stretching vibration of the nitrile group, which typically appears as a sharp, intense band in the region of 2200-2240 cm⁻¹. researchgate.net The carbonyl (C=O) stretch of the methyl ester group would be observed as a strong absorption band around 1720-1740 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. asianpubs.orgaps.org C-H stretching vibrations from the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. asianpubs.org The C-Cl stretch would likely be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For "this compound," the symmetric vibrations of the pyridine ring, particularly the ring breathing mode (around 1000 cm⁻¹), are often strong in the Raman spectrum. asianpubs.orgias.ac.in The C≡N stretch is also typically Raman active. asianpubs.org Raman spectroscopy can provide a clearer picture of the skeletal vibrations of the substituted pyridine ring, complementing the data obtained from IR spectroscopy. aps.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2200 - 2240 | IR (strong, sharp), Raman (strong) researchgate.netasianpubs.org |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | IR (strong) |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR & Raman asianpubs.orgaps.org |

| Pyridine Ring | Ring Breathing | ~1000 | Raman (strong) asianpubs.orgias.ac.in |

| Aromatic C-H | Stretching | 3000 - 3100 | IR & Raman asianpubs.org |

| Methyl C-H | Stretching | 2850 - 2960 | IR & Raman |

| C-Cl | Stretching | < 800 | IR |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like "this compound," which is a solid at room temperature, Single-Crystal X-ray Diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. sigmaaldrich.com

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group of the compound. nih.gov It would confirm the planarity of the pyridine ring and provide the exact conformations of the methyl ester and methyl group substituents. Furthermore, XRD analysis elucidates the nature of intermolecular forces that stabilize the crystal structure. For this molecule, significant π-π stacking interactions between the electron-deficient pyridine rings are expected, which play a crucial role in the crystal packing. nih.gov Other interactions, such as dipole-dipole forces involving the cyano and ester groups, and weaker C-H···N or C-H···O hydrogen bonds, could also be identified. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.gov In the absence of a single crystal, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase, assess its purity, and detect the presence of different polymorphs. mdpi.com

Chromatographic Separation Techniques for Isolation and Purity

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

Developing an HPLC method for "this compound" would focus on achieving a sharp, symmetrical peak with good resolution from any impurities or starting materials. Reversed-phase HPLC (RP-HPLC) is the most common approach. scispace.com

A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape for the basic pyridine nitrogen) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scispace.comhelixchrom.com The separation is based on the compound's polarity; adjusting the ratio of organic solvent to water allows for the optimization of the retention time.

Detection is commonly achieved using a UV detector, as the substituted pyridine ring possesses a strong chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which aids in peak identification and purity assessment. The developed method must be validated according to established guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose of purity analysis and quantification. researchgate.netijsrst.com

Table 3: Illustrative HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic molecules. scispace.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid improves peak shape for basic analytes. helixchrom.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm i.d. column. helixchrom.com |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. scispace.com |

| Detection | UV at λmax (e.g., ~275 nm) | The aromatic pyridine system provides strong UV absorbance for sensitive detection. helixchrom.com |

| Injection Volume | 10 µL | Standard volume, can be adjusted based on concentration. |

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and isolation of significant quantities of a target compound from a mixture. For this compound, a reverse-phase HPLC method is often employed due to the compound's polarity. The selection of the stationary phase, mobile phase, and other chromatographic parameters is critical for achieving high resolution and purity.

A typical preparative HPLC method for the isolation of this compound would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water. The gradient elution is crucial for separating the target compound from impurities with different polarities. The detection of the compound is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Below is an interactive data table detailing a hypothetical, yet representative, set of parameters for the preparative HPLC isolation of this compound.

Table 1: Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 10 µm particle size |

| Column Dimensions | 250 mm x 50 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 80 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 g/L in Acetonitrile/Water (1:1) |

| Purity Achieved | >99.5% |

Chemometric and Multivariate Statistical Analysis of Analytical Data

Modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, generate large and complex datasets. Chemometrics and multivariate statistical analysis provide powerful tools to extract meaningful information from this data, enabling a deeper understanding of the compound's characteristics and the identification of subtle variations between different batches or synthesis conditions.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique commonly used to reduce the dimensionality of complex datasets while retaining the most significant variance. In the context of this compound, PCA can be applied to a collection of NMR or IR spectra from different production batches to identify any clustering or outliers, which may indicate inconsistencies in the manufacturing process.

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used to build a model that can classify samples into predefined groups. For instance, a PLS-DA model could be developed to differentiate between spectra of this compound and its closely related impurities. The model's performance is typically evaluated by its accuracy, and the loading plots from the analysis can reveal the specific spectral regions (and thus, the molecular features) that are most important for the discrimination.

The following interactive data table presents a hypothetical summary of a chemometric analysis of ¹H NMR data for different batches of this compound, aimed at assessing batch-to-batch consistency.

Table 2: Chemometric Analysis of ¹H NMR Data for Batch Consistency of this compound

| Chemometric Method | Parameter | Result | Interpretation |

|---|---|---|---|

| Principal Component Analysis (PCA) | Number of Principal Components (PCs) | 2 | The first two PCs capture the majority of the variance in the data. |

| Variance Explained by PC1 | 78% | PC1 primarily accounts for variations in residual solvent levels. | |

| Variance Explained by PC2 | 15% | PC2 is associated with minor shifts in aromatic proton signals, possibly due to concentration effects. | |

| Partial Least Squares - Discriminant Analysis (PLS-DA) | Model Objective | Classification of batches as 'Pass' or 'Fail' based on spectral profile. | |

| Model Accuracy | 98% | The model can reliably classify batches based on their NMR spectra. | |

| Key Discriminating Regions (from Loadings Plot) | δ 7.5-7.6 ppm, δ 2.5-2.6 ppm | Variations in these regions, corresponding to specific protons, are critical for distinguishing between 'Pass' and 'Fail' batches. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 6-chloro-2-cyano-4-methylnicotinate, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis is typical for nicotinate derivatives. For example, nitration, cyanation, and esterification steps are common. Optimize yields by:

- Using palladium catalysts for cyanation (as in analogous quinazoline syntheses ).

- Monitoring intermediates via HPLC or TLC to ensure step completion.

- Adjusting solvent polarity (e.g., methanol or DMF) to improve solubility of intermediates .

- Data Table :

| Step | Reaction Type | Key Reagents | Yield Range (Hypothetical) |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 60-75% |

| 2 | Cyanation | CuCN, Pd(PPh₃)₄ | 40-55% |

| 3 | Esterification | CH₃OH, H⁺ | 80-90% |

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer :

- Purification : Recrystallization using ethanol/water mixtures (melting point validation; see for similar compounds with ~99°C MP).

- Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm).

- Melting Point Analysis : Compare to literature values (if available) or computationally predicted values via DFT .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., chloro and cyano substituents cause distinct deshielding) .

- IR Spectroscopy : Confirm C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use NIOSH-approved P95 respirators for dust control and nitrile gloves for skin protection .

- Avoid aqueous drainage to prevent environmental contamination .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and stability of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron-deficient aromatic systems .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.

- Example Application : Predict regioselectivity in cross-coupling reactions by comparing activation energies of possible intermediates.

Q. What experimental conditions destabilize this compound, and how can this be mitigated?

- Methodological Answer :

- pH Sensitivity : Test stability in acidic (pH < 3) or basic (pH > 10) conditions via accelerated degradation studies.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C inferred from similar compounds ).

- Mitigation : Store under inert atmosphere at 4°C to prevent hydrolysis .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility : Synthesize the compound using peer-reviewed protocols and validate purity rigorously.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-melting point simulations ).

Q. What mechanistic insights explain side reactions during cyanation or esterification steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.